1-(Cyclopentylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(Cyclopentylmethyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of the compound 1-(Cyclopentylmethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This compound interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a critical process for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication and transcription pathways . The downstream effect of this inhibition is the prevention of DNA supercoiling, leading to the cessation of these critical cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of DNA replication and transcription in Mycobacterium abscessus . This inhibition leads to the cessation of these critical cellular processes, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Analysis
Biochemical Properties
1-(Cyclopentylmethyl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in many bacteria . This interaction suggests that the compound may have potential antimicrobial activities, particularly against the Mycobacterium abscessus complex .
Cellular Effects
In vitro studies have shown that this compound exhibits antiviral activity against human α- coronavirus NL63 and β-coronaviruses OC43 . This suggests that the compound may influence cell function by interfering with viral replication processes.
Molecular Mechanism
The molecular mechanism of this compound appears to involve the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is vital for the replication of bacteria. By inhibiting this enzyme, the compound prevents the bacteria from replicating, thereby exhibiting its antimicrobial activity .
Metabolic Pathways
Given its interaction with DNA gyrase, it may be involved in pathways related to DNA replication and bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylmethyl)piperidine-4-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic synthesis has been explored to enhance the efficiency and yield of the desired products .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopentylmethyl)piperidine-4-carboxamide has been studied for its potential antiviral activity. It has shown promising results in inhibiting human coronaviruses, including SARS-CoV-2, in various cell lines . Additionally, this compound has been evaluated for its potential use as a proteasome inhibitor to treat malaria . Its broad-spectrum antiviral properties make it a valuable candidate for further research and development in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxamide: Another piperidine derivative with similar structural features.
2-Amino-4-(1-piperidine)pyridine: A compound with a piperidine moiety, known for its dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Uniqueness
1-(Cyclopentylmethyl)piperidine-4-carboxamide stands out due to its specific antiviral and proteasome inhibitory activities. Its ability to selectively inhibit the proteasome in malaria parasites without affecting human proteasomes highlights its potential as a therapeutic agent with reduced side effects .
Properties
IUPAC Name |
1-(cyclopentylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNITFCTRUCFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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